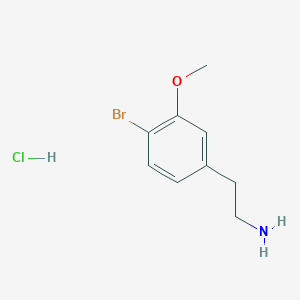

2-(4-Bromo-3-methoxyphenyl)ethanamine hydrochloride

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-(4-bromo-3-methoxyphenyl)ethanamine;hydrochloride, reflecting the precise positioning of the bromine atom at the 4-position and the methoxy group at the 3-position relative to the ethylamine chain attachment point. The molecular formula of the hydrochloride salt is documented as C9H13BrClNO, with a molecular weight of 266.56 g/mol, while the free base form exhibits the molecular formula C9H12BrNO with a molecular weight of 230.105 g/mol. The Chemical Abstracts Service registry number for the hydrochloride salt is established as 1159826-47-7, providing a unique identifier for this specific chemical entity.

The systematic naming convention follows established International Union of Pure and Applied Chemistry guidelines for substituted phenethylamines, where the parent phenethylamine structure serves as the foundation for nomenclature development. The numbering system begins from the carbon atom bearing the ethylamine substituent, with subsequent carbons numbered sequentially around the aromatic ring. This numbering system ensures unambiguous identification of substituent positions and maintains consistency across related structural analogs. The hydrochloride designation indicates the presence of the chloride counterion, which neutralizes the positive charge on the protonated amino group under physiological conditions.

| Property | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | 2-(4-bromo-3-methoxyphenyl)ethanamine;hydrochloride |

| Molecular Formula (hydrochloride) | C9H13BrClNO |

| Molecular Formula (free base) | C9H12BrNO |

| Molecular Weight (hydrochloride) | 266.56 g/mol |

| Molecular Weight (free base) | 230.105 g/mol |

| Chemical Abstracts Service Number | 1159826-47-7 |

| ChemSpider Identification | 14790674 |

Structural Isomerism and Positional Specificity of Bromine/Methoxy Substituents

The positional arrangement of the bromine and methoxy substituents in this compound represents one of several possible regioisomeric configurations within the substituted phenethylamine framework. The 4-bromo-3-methoxy substitution pattern creates a unique electronic environment that distinguishes this compound from other positional isomers such as 2-(3-bromo-4-methoxyphenyl)ethanamine, which carries the inverse substitution pattern. Research has demonstrated that such positional variations significantly influence both chemical and physical properties, with the 4-bromo-3-methoxy arrangement providing distinct steric and electronic characteristics compared to alternative arrangements.

The structural specificity extends beyond simple positional differences to encompass the broader implications of halogen and methoxy group interactions. The bromine atom at the 4-position relative to the ethylamine chain creates an electron-withdrawing effect that modulates the electron density distribution across the aromatic system. Simultaneously, the methoxy group at the 3-position contributes electron-donating character through resonance effects, establishing a complex electronic balance that influences molecular reactivity patterns. This combination of electron-withdrawing and electron-donating substituents creates a unique electronic signature that can be distinguished from other regioisomeric arrangements.

Comparative analysis of related compounds reveals the importance of precise substituent positioning in determining molecular characteristics. The compound 2-[4-(bromomethyl)-3-methoxyphenyl]ethanamine, which features a bromomethyl substituent instead of a direct bromine attachment, demonstrates how even minor structural modifications can significantly alter molecular properties and potential applications. These structural variations highlight the sophisticated nature of structure-activity relationships within the phenethylamine chemical class and underscore the importance of precise chemical characterization for research applications.

Comparative Analysis with Related Phenethylamine Derivatives

Within the broader context of substituted phenethylamines, this compound occupies a specific position among compounds that share similar structural motifs but differ in substituent patterns and positions. The phenethylamine core structure serves as a common foundation for numerous biologically and chemically significant compounds, ranging from endogenous neurotransmitters to synthetic research molecules. Comparative analysis with related derivatives such as 2-(4-methoxyphenyl)ethylamine hydrochloride reveals how the introduction of halogen substituents modifies fundamental molecular properties.

The presence of both halogen and methoxy substituents distinguishes this compound from simpler phenethylamine derivatives that contain only single functional group modifications. For example, comparison with 4-bromo-3,5-dimethoxy-alpha-methylphenethylamine hydrochloride demonstrates how additional methoxy groups and alpha-methylation further modify the structural and electronic characteristics of the phenethylamine framework. These structural relationships provide insights into the systematic nature of chemical modification strategies within medicinal and synthetic chemistry research.

Research into regioisomeric phenethylamine derivatives has revealed distinct patterns in how substitution positions influence molecular behavior. Studies examining compounds such as 4-bromomethcathinone hydrochloride illustrate how structural modifications beyond simple ring substitution can dramatically alter chemical properties and research applications. The systematic investigation of these structural relationships contributes to the development of comprehensive structure-activity databases that inform future synthetic and research endeavors.

| Compound | Molecular Formula | Key Structural Features |

|---|---|---|

| 2-(4-bromo-3-methoxyphenyl)ethanamine HCl | C9H13BrClNO | 4-bromo, 3-methoxy substitution |

| 2-(4-methoxyphenyl)ethylamine HCl | C9H14ClNO | Single methoxy substitution |

| 2-(3-bromo-4-methoxyphenyl)ethanamine | C9H12BrNO | Inverse substitution pattern |

| 4-bromo-3,5-dimethoxy-α-methylphenethylamine HCl | C11H17BrClNO2 | Multiple methoxy, α-methylation |

Protonation State and Salt Formation Mechanisms

The formation of the hydrochloride salt represents a fundamental acid-base reaction between the phenethylamine nitrogen and hydrochloric acid, resulting in protonation of the amino group and association with the chloride counterion. This protonation process transforms the neutral amine into a positively charged ammonium species, with the nitrogen atom acquiring a formal positive charge through the addition of a proton from the hydrochloric acid. The resulting ionic compound exhibits enhanced water solubility and crystalline properties compared to the free base form, making it more suitable for handling and storage in research applications.

The mechanism of salt formation follows classical acid-base principles, where the lone pair of electrons on the nitrogen atom acts as a Lewis base, accepting a proton from the hydrochloric acid acting as a Brønsted-Lowry acid. This protonation results in the formation of a new nitrogen-hydrogen bond, with the nitrogen center bearing a positive formal charge that is electronically balanced by the negatively charged chloride ion. The ionic nature of the resulting salt contributes to its enhanced stability and modified physical properties relative to the neutral amine precursor.

Thermodynamic considerations of the salt formation process indicate that the reaction proceeds spontaneously under standard conditions, with the ionic interactions between the protonated amine and chloride ion providing additional stabilization energy. The crystalline nature of amine hydrochloride salts typically results from the organized packing of ionic species in the solid state, where electrostatic interactions between oppositely charged ions contribute to lattice stability. This enhanced stability makes hydrochloride salts particularly valuable for long-term storage and precise analytical work, where consistent composition and purity are essential requirements.

The reversibility of the salt formation reaction allows for regeneration of the free base through treatment with strong bases such as sodium hydroxide, providing flexibility in chemical manipulation and purification procedures. This reversible nature enables researchers to access both the salt and free base forms as needed for specific experimental requirements, expanding the utility of the compound across diverse research applications. The ability to interconvert between these forms represents a valuable tool in synthetic chemistry and analytical methodology development.

Properties

IUPAC Name |

2-(4-bromo-3-methoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO.ClH/c1-12-9-6-7(4-5-11)2-3-8(9)10;/h2-3,6H,4-5,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXZWLBQGJTWRTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCN)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50705316 | |

| Record name | 2-(4-Bromo-3-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50705316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159826-47-7 | |

| Record name | 2-(4-Bromo-3-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50705316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biological Activity

2-(4-Bromo-3-methoxyphenyl)ethanamine hydrochloride, also known as a derivative of the phenethylamine class, has garnered attention for its potential biological activities. This compound is structurally related to other psychoactive substances and has been studied for its pharmacological effects, particularly in the context of neuropharmacology and toxicology.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 1159826-47-7

- Molecular Formula : C10H12BrN•HCl

- Molecular Weight : 272.57 g/mol

The compound features a brominated aromatic ring with a methoxy group, contributing to its lipophilicity and potential interaction with biological targets.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly serotonin receptors. Research indicates that compounds in this class may act as agonists or antagonists at various receptor sites, influencing mood, perception, and cognition.

Pharmacological Effects

- Psychoactive Properties : Similar to other phenethylamines, this compound may exhibit hallucinogenic properties. Its structural similarity to known psychoactive substances suggests it could affect serotonin pathways.

- Toxicological Profiles : Reports have documented cases of severe toxicity associated with similar compounds, including symptoms such as tachycardia, hypertension, agitation, and hallucinations. These effects necessitate careful consideration in both clinical and recreational contexts .

Clinical Cases

A review of clinical cases involving related compounds highlights the potential risks associated with this compound:

- Case Study 1 : An individual presented with severe agitation and elevated heart rate after ingestion of a substance similar to 25I-NBOMe, which shares structural characteristics with this compound. Treatment involved benzodiazepines and supportive care .

- Case Study 2 : A study involving animal models indicated that administration of related phenethylamines resulted in observable behavioral changes and physiological stress responses, suggesting a need for further investigation into the safety profile of these compounds .

Research Findings

Recent studies have explored the biological activity of various phenethylamine derivatives:

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: Estimated as C₉H₁₃BrClNO₂ (based on structural analogs).

- Substituents : Bromine (electron-withdrawing) at position 4, methoxy (electron-donating) at position 3.

- Salt Form : Hydrochloride improves solubility and stability.

Comparison with Structurally Similar Compounds

Substituted Phenethylamines with Halogen and Methoxy Groups

Analysis :

Halogen and Methoxy Variations in Related Scaffolds

Analysis :

- Halogen vs. Hydroxy/Methoxy : Bromine increases lipophilicity and steric bulk compared to hydroxy () or fluorine (), affecting membrane permeability and metabolic stability .

- Chiral Centers : Compounds like (S)-1-(4-Bromo-3-fluorophenyl)ethanamine HCl () exhibit stereospecific interactions, unlike the target compound, which lacks chiral centers .

Complex Substituted Derivatives

Preparation Methods

Bromination of Methoxyphenyl Precursors

- Starting with 4-methoxyphenol or anisole derivatives , bromination is performed using brominating agents such as N-bromosuccinimide (NBS) or bromide sources with oxidizing agents.

- Controlled reaction conditions (temperature, solvent, catalyst) are critical to favor 4-bromo substitution over 2-bromo or dibromo side products.

- A two-phase liquid-liquid system with an oxidizing agent (e.g., hydrogen peroxide) and catalysts like vanadium pentoxide can achieve selective bromination, yielding 75–90% 4-bromoanisole and minimizing 2,4-dibromoanisole byproducts.

| Parameter | Typical Conditions | Outcome |

|---|---|---|

| Brominating agent | N-bromosuccinimide (NBS) | Selective 4-bromo substitution |

| Solvent | Dichloromethane or aqueous | Facilitates phase separation |

| Temperature | 0–25 °C | Controls regioselectivity |

| Catalyst | Vanadium pentoxide or ammonium heptamolybdate | Enhances yield and selectivity |

| Reaction time | 10 min to 3 hours | Completion of monobromo formation |

| Yield of 4-bromoanisole | 75–90% | High selectivity |

Formation of Ethanamine Side Chain

- The bromo-substituted anisole intermediate undergoes nucleophilic substitution with ethanamine derivatives or is synthesized via reduction of nitro or nitrile precursors.

- One method involves reacting 3-bromo-4-methoxyphenol with 2-chloroethylamine hydrochloride under nucleophilic aromatic substitution conditions in polar aprotic solvents like DMF, often with phase-transfer catalysts to improve yield.

Hydrolysis and Salt Formation

- Hydrolysis of protected intermediates (e.g., N-(2-aminomethyl phenyl) ethanamide derivatives) with concentrated hydrochloric acid in refluxing dioxane, followed by neutralization with ammoniacal liquor, leads to the free amine hydrochloride salt.

- Purification involves washing, drying over anhydrous magnesium sulfate, filtration, and recrystallization from ethanol to obtain high-purity 2-(4-bromo-3-methoxyphenyl)ethanamine hydrochloride.

Representative Reaction Scheme Summary

| Step | Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1. Bromination | Electrophilic aromatic substitution | 4-methoxyphenol + NBS or bromide + H2O2 + catalyst | 4-bromo-3-methoxyanisole |

| 2. Amination | Nucleophilic substitution or reduction | 4-bromo-3-methoxyanisole + 2-chloroethylamine or nitrostyrene + LiAlH4 | 2-(4-bromo-3-methoxyphenyl)ethanamine |

| 3. Hydrochloride formation | Acid hydrolysis and salt formation | Concentrated HCl reflux, neutralization, recrystallization | This compound |

Research Findings and Optimization Insights

- Selectivity in bromination is crucial; controlling catalyst amount, oxidant concentration, and reaction time minimizes dibromo and 2-bromo isomers.

- Solvent choice impacts substitution efficiency; polar aprotic solvents like DMF enhance nucleophilic substitution rates.

- Phase-transfer catalysts such as tetrabutylammonium bromide improve yields by facilitating reactant interaction in biphasic systems.

- Temperature control during substitution (60–80 °C) reduces side reactions and decomposition.

- Reduction methods using LiAlH4 provide clean conversion of nitro intermediates to amines with good yields and manageable workup.

- The hydrochloride salt form is preferred for stability and ease of purification, typically isolated by recrystallization from ethanol or ethanol-water mixtures.

Data Table: Summary of Preparation Methods

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(4-Bromo-3-methoxyphenyl)ethanamine hydrochloride?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Bromination and Methoxylation : Introduce bromine and methoxy groups into the phenyl ring via electrophilic substitution or coupling reactions.

Ethanamine Backbone Formation : Use reductive amination or Gabriel synthesis to attach the ethanamine moiety.

Hydrochloride Salt Formation : React the free base with HCl in a polar solvent (e.g., ethanol) under controlled conditions.

Optimization of reaction parameters (temperature, catalyst, stoichiometry) is critical. For structurally related compounds, multi-step organic reactions with intermediates purified via column chromatography are common .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps .

- Waste Management : Segregate chemical waste and dispose via certified hazardous waste services to avoid environmental contamination .

- Emergency Response : In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Maintain access to emergency contact numbers .

Q. How should this compound be stored to maintain stability?

- Methodological Answer :

- Short-Term : Store at -4°C in airtight, light-resistant containers to prevent degradation.

- Long-Term : Use -20°C for periods exceeding two weeks. Desiccants (e.g., silica gel) should be added to minimize moisture uptake .

Q. Which spectroscopic techniques are suitable for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR to confirm substituent positions (e.g., bromine, methoxy) and amine proton integration.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification and isotopic patterns (e.g., bromine’s Br/Br doublet).

- FT-IR : Identify N-H stretches (~3300 cm) and C-Br vibrations (~500-600 cm) .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

- Methodological Answer :

- Catalyst Screening : Test palladium or copper catalysts for coupling reactions to enhance efficiency.

- Solvent Optimization : Use aprotic solvents (e.g., DMF, THF) to improve reaction kinetics.

- In-Line Monitoring : Employ techniques like HPLC or TLC to track intermediate purity and adjust conditions dynamically .

Q. What role do the bromine and methoxy substituents play in modulating biological activity?

- Methodological Answer :

- Bromine : Enhances lipophilicity and influences binding affinity to targets (e.g., receptors, enzymes) via halogen bonding.

- Methoxy Group : Modulates electronic effects (e.g., resonance donation) and steric interactions, potentially altering metabolic stability.

Comparative studies with analogs (e.g., 2C-series phenethylamines) suggest substituent position and size critically affect activity .

Q. How can researchers resolve contradictions in pharmacological data across studies?

- Methodological Answer :

- Standardized Assays : Replicate experiments using identical enzyme sources (e.g., human recombinant MAO-A/MAO-B) and substrate concentrations.

- Control Variables : Document pH, temperature, and solvent composition rigorously.

- Statistical Validation : Apply multivariate analysis to account for batch-to-batch variability in compound purity .

Q. What strategies are effective in studying this compound’s interaction with monoamine oxidases (MAOs)?

- Methodological Answer :

- Inhibition Assays : Use fluorometric or spectrophotometric methods with kynuramine (KYN) as a substrate. Pre-incubate the compound with MAO isoforms (1 µg/mL) for 20 minutes at 37°C before adding KYN .

- IC Determination : Prepare serial dilutions in water/methanol (9:1) to minimize solvent interference. Calculate inhibition curves using non-linear regression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.